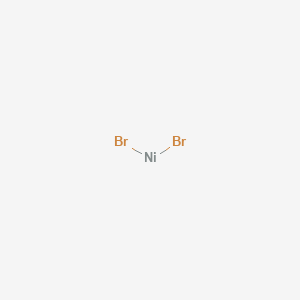

Nickel(II) bromide

Description

Propriétés

IUPAC Name |

nickel(2+);dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLJNQFXJUCRNH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928693 | |

| Record name | Nickel(2+) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-88-9 | |

| Record name | Nickel bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel(2+) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The synthesis proceeds via the oxidation of elemental nickel by HBr, accelerated by H₂O₂:

Key parameters include:

Process Steps

-

Mixing : Nickel powder (10–15× water by weight) is suspended in deionized water and heated to 70–80°C under reflux.

-

Acid addition : HBr (40% w/w) is introduced, followed by dropwise addition of H₂O₂ (50% w/w).

-

Termination : The reaction is halted at pH 2–4, indicated by a color transition from light green to deep green.

-

Filtration and adjustment : The solution is filtered, and its specific gravity is adjusted to 1.185–1.220 using pure water to achieve a final NiBr₂ concentration of 18%.

Table 1: Experimental Conditions and Outcomes from Patent CN102153156B

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Nickel (g) | 14.7 | 14.7 | 29.4 |

| HBr (40% w/w, g) | 100 | 100 | 200 |

| H₂O₂ (50% w/w, g) | 0 | 17 | 34 |

| Reaction time (h) | 8.0 | 2.5 | 3.0 |

| NiBr₂ concentration (%) | 4.62 | 18.0 | 18.0 |

| Nickel content (%) | 4.62 | 5.04 | 5.10 |

This method reduces reaction time from 8 hours to 2.5 hours with H₂O₂ addition, demonstrating its role in enhancing oxidation efficiency.

Hydrobromic Acid Reaction with Nickel Oxide

An alternative route employs nickel(II) oxide (NiO) and hydrobromic acid:

While less common in industrial settings due to higher raw material costs, this method avoids handling metallic nickel powders. The reaction is conducted under reflux at 60–80°C, with excess HBr removed via vacuum distillation.

Dehydration of Nickel(II) Bromide Hydrate

This compound trihydrate (NiBr₂·3H₂O) is commercially available and can be dehydrated to anhydrous NiBr₂ via heating under vacuum (150–200°C) or azeotropic distillation with thionyl chloride. However, residual chloride contamination limits its use in electronic applications.

Purification and Quality Control

Electronic-grade NiBr₂ requires stringent purification:

-

Crystallization : Repeated recrystallization from ethanol-water mixtures removes ionic impurities.

-

Ion exchange : Chelating resins selectively bind transition metal contaminants (e.g., Fe³⁺, Cu²⁺).

-

Spectroscopic validation : ICP-MS analysis confirms metal impurity levels <1 ppm, while FT-IR ensures absence of organic residues.

Comparative Analysis of Methods

| Method | Purity (%) | Reaction Time (h) | Scalability | Cost |

|---|---|---|---|---|

| Ni + HBr + H₂O₂ | >99.9 | 2.5–8.0 | High | Low |

| NiO + HBr | 98–99 | 4–6 | Moderate | High |

| Dehydration of hydrate | 95–98 | 12–24 | Low | Moderate |

The direct metallic nickel method offers superior purity and scalability, making it the preferred industrial choice .

Analyse Des Réactions Chimiques

Hydration and Complex Formation

NiBr₂ exhibits strong hydration tendencies, forming hydrates such as NiBr₂·6H₂O. In aqueous solutions, it generates octahedral complexes with water ligands. X-ray diffraction studies reveal:

| Complex | Ni–Br Distance (Å) | Ni–OH₂ Distance (Å) | Observed in Solution Concentration (mol/dm³) |

|---|---|---|---|

| [NiBr(H₂O)₅]⁺ | 2.52–2.58 | 2.04–2.05 | 2.004–4.845 |

| [NiBr₂(H₂O)₄] | 2.52–2.58 | 2.04–2.05 | High Br⁻ concentration |

In concentrated solutions (>4 mol/dm³), the average number of Ni–Br contacts per Ni²⁺ ion increases from 0.18 to 0.68, indicating progressive bromide coordination .

Oxidative Addition in Catalysis

NiBr₂ serves as a precursor in catalytic cycles for cross-coupling reactions. Mechanistic studies highlight:

Key Pathways:

-

Aryl Bromide Activation : Ni⁰ undergoes oxidative addition with aryl bromides (Ar–Br) via an Sₙ2 mechanism, forming Niᴵᴵ(Ar)Br intermediates. DFT calculations show a low activation barrier (ΔG‡ = 9.3 kcal/mol) .

-

Alkyl Bromide Activation : NiᴵBr abstracts halides from alkyl bromides (R–Br), generating radicals (R·) that combine with Niᴵᴵ species .

Table 1: Comparative Reactivity of Ni Species

| Substrate | Ni Species | Reaction Rate (k, s⁻¹) | Dominant Pathway |

|---|---|---|---|

| PhBr | (phen)NiᴵBr | 1.2 × 10⁻³ | Oxidative Addition (Sₙ2) |

| R–Br (alkyl) | (phen)NiᴵAr | 4.8 × 10⁻⁴ | Halide Abstraction |

Primary alkyl bromides react slower than secondary/tertiary analogs due to steric effects .

Role in Cross-Coupling Reactions

NiBr₂-glyme complexes enhance catalytic activity in carbonylations and Suzuki–Miyaura couplings. Key findings include:

Suzuki–Miyaura Coupling:

-

Mechanism :

Table 2: Kinetic Parameters for Migratory Coupling

| Parameter | Value | Conditions |

|---|---|---|

| Rate Order (Ni) | First-order (low [Ni]) | 0.5–2 mol% catalyst |

| Rate Order (R–Br) | Zero-order | Saturation kinetics |

| Rate-Determining Step | Transmetalation | ΔG‡ = 22.8 kcal/mol |

Chain-walking mechanisms enable regioselective coupling at benzylic positions .

Redox Behavior and Radical Trapping

NiBr₂ participates in single-electron transfer (SET) processes:

-

Radical Generation : (phen)NiᴵBr reduces alkyl bromides to radicals (R·), which combine with Niᴵᴵ to form C–C bonds .

-

Comproportionation : Niᴵᴵᴵ(Ar)Br₂ reacts with NiᴵBr to yield Niᴵᴵ(Ar)Br and NiBr₂ .

Table 3: Redox Potentials in DMSO Solutions

| Equilibrium Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| [NiBr₃(DMSO)]⁻ + Br⁻ ⇌ [NiBr₄]²⁻ + DMSO | 43.7 ± 1 | 120 ± 5 |

| [NiBr₄]²⁻ + DMSO ⇌ [NiBr₃(DMSO)]⁻ + Br⁻ | -2.7 ± 1 | -15 ± 5 |

High temperatures destabilize [NiBr₄]²⁻, reversing the equilibrium .

Coordination with Lewis Bases

NiBr₂ forms adducts with ligands like dimethyl sulfoxide (DMSO) and glyme:

| Adduct | Geometry | Stability Constant (log K) |

|---|---|---|

| [NiBr₂(DMSO)₄] | Octahedral | 4.2 ± 0.1 |

| [NiBr₃(DMSO)]⁻ | Tetrahedral | 3.8 ± 0.1 |

| [NiBr₂(glyme)] | Square Planar | 5.1 ± 0.2 |

Glyme adducts exhibit higher catalytic activity in carbonylations than chloride analogs .

Applications De Recherche Scientifique

Applications Overview

Catalysis

This compound is widely recognized for its catalytic properties in various chemical reactions. It enhances reaction rates and yields, particularly in organic synthesis. For instance, it plays a crucial role in cross-coupling reactions which are fundamental in creating complex organic molecules.

Case Study : Research has shown that NiBr can effectively catalyze the formation of C-C bonds in reactions involving aryl halides and organometallic reagents, demonstrating significant efficiency compared to other catalysts .

Electroplating

In the electroplating industry, this compound is utilized to deposit nickel coatings on substrates. This process improves the surface properties of metals by providing corrosion resistance and enhancing aesthetic qualities.

Data Table - Electroplating Process

| Parameter | Value |

|---|---|

| Current Density | 2-10 A/dm² |

| Bath Temperature | 50-60°C |

| pH Level | 4-6 |

Battery Technology

This compound is pivotal in the manufacturing of nickel-based batteries, such as nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. Its role contributes to high energy density and longevity of these batteries.

Research Insight : Studies indicate that incorporating NiBr into battery electrodes can significantly improve charge-discharge cycles and overall battery performance .

Material Science

In material science, this compound is employed in the synthesis of advanced materials including ceramics and composites. Its unique properties enhance mechanical strength and thermal stability.

Example Application : NiBr has been used in developing high-performance ceramic materials that exhibit improved thermal conductivity and mechanical properties suitable for aerospace applications.

Synthetic Chemistry

As a versatile reagent, this compound serves as an important intermediate in synthetic chemistry. It is used for synthesizing various nickel complexes which are crucial for further research and development.

Notable Reaction Pathways :

Mécanisme D'action

Nickel(II) bromide exerts its effects primarily through its Lewis acid character. It can form adducts with various Lewis bases, facilitating a range of chemical reactions. The nickel ion in this compound adopts an octahedral molecular geometry, which allows it to interact with multiple ligands and participate in complex formation. These interactions are crucial for its catalytic activity in cross-coupling reactions and other chemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Nickel(II) Bromide and Related Halides

Key Observations :

- NiBr₂ has a lower melting point than NiCl₂, attributed to weaker Ni–Br bonds compared to Ni–Cl .

- The hexaamminethis compound complex demonstrates how ligand choice (e.g., NH₃) alters stability and geometry .

Catalytic Activity and Reaction Mechanisms

Table 2: Catalytic Performance of Nickel(II) Halides

Notable Findings:

- NiBr₂-based catalysts outperform NiCl₂ in polymerization due to the ease of bromide displacement during oxidative addition .

- In enantioselective Negishi cross-couplings, NiBr₂ mediates C–C bond formation via oxidative addition/reductive elimination cycles, with bromide acting as a labile ligand .

Coordination Chemistry and Structural Insights

NiBr₂ forms diverse coordination complexes depending on ligands. For example:

- In [Ni(TpPh₂)(dpa)]Br (TpPh₂ = hydrotris(3,5-diphenylpyrazolyl)borate; dpa = di-2-pyridylamine), Ni adopts a distorted square pyramidal geometry with Ni–N bond lengths of 2.03–2.14 Å .

- Comparatively, NiCl₂ complexes with similar ligands exhibit shorter Ni–N bonds (1.98–2.08 Å), reflecting stronger Ni–Cl interactions .

Supramolecular Interactions :

- Bromide anions in NiBr₂ complexes participate in N–H⋯Br and C–H⋯Br hydrogen bonds, forming 1D chains that influence crystallinity .

Anion Binding and Spectroscopic Responses

Ni(II)-salen Schiff base complexes exhibit distinct UV-Vis responses upon binding halides:

- Cl⁻ : Hyperchromic shift at 438 nm due to ligand-to-metal charge transfer (LMCT) enhancement.

- Br⁻ : Hypochromic effect caused by bromide’s stronger field strength, altering d-orbital splitting .

Implication : NiBr₂’s affinity for softer anions like Br⁻ makes it useful in anion-sensing applications.

Thermal Stability and Volatility

NiBr₂ exhibits intermediate volatility compared to FeBr₃ (high volatility) and CrBr₃ (low volatility). At elevated temperatures, NiBr₂ partially volatilizes, stabilizing Ni content at 1–8% in oxide scales . This property is critical in high-temperature industrial processes, such as metallurgy.

Activité Biologique

Nickel(II) bromide (NiBr) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of NiBr, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound exists as a hydrated salt, typically represented as NiBr·6HO. In solution, it can form various complexes depending on the solvent and concentration. For instance, studies have identified octahedral and tetrahedral nickel-bromide species in dimethyl sulfoxide (DMSO) solutions, which influence its reactivity and biological interactions .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of nickel(II) compounds, including NiBr. Research indicates that nickel complexes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of nickel(II) complexes against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The nickel complex showed superior activity compared to standard antibiotics like ampicillin and gentamicin. The results are summarized in Table 1.

| Bacterial Strain | Nickel Complex Activity | Gentamicin Activity | Ampicillin Activity |

|---|---|---|---|

| E. coli | High | Moderate | Low |

| Staphylococcus aureus | High | Low | Moderate |

| Klebsiella pneumoniae | Moderate | Moderate | Low |

The study concluded that the chelation ability of nickel enhances its antimicrobial efficacy, making it a promising candidate for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Various nickel complexes have shown cytotoxic effects against cancer cell lines, particularly hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Against HepG2 Cells

In a cytotoxicity assay, the IC values for different nickel complexes were determined, revealing that the nickel complex exhibited significant anticancer activity with an IC of 41.2 µM. This is compared to other metal complexes as follows:

| Compound | IC (µM) |

|---|---|

| Vinblastine | 4.58 |

| Ligand | 20.45 |

| Nickel(II) Complex | 41.2 |

| Mercury(II) Complex | 48.5 |

| Silver(I) Complex | 293.95 |

| Copper(II) Complex | 182.61 |

These findings suggest that nickel(II) complexes could be developed as potential chemotherapeutic agents due to their ability to induce cytotoxic effects in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical responses:

- DNA Interaction : Nickel ions can bind to DNA, potentially causing structural changes that inhibit replication.

- Enzyme Inhibition : Nickel may interfere with metalloproteins and enzymes critical for cellular metabolism.

- Reactive Oxygen Species (ROS) : Nickel compounds can generate ROS, leading to oxidative stress and apoptosis in cancer cells .

Safety and Toxicology

While nickel compounds exhibit promising biological activities, they also pose potential health risks. This compound has been classified as a substance that may cause respiratory issues upon inhalation and is suspected of causing genetic defects. Prolonged exposure can lead to organ damage, particularly affecting the respiratory system .

Q & A

Q. What are the established methods for synthesizing Nickel(II) bromide in laboratory settings?

this compound can be synthesized via several routes:

- Reaction of nickel metal, nickel(II) oxide, nickel(II) carbonate, or nickel(II) hydroxide with hydrobromic acid (HBr).

- Direct reaction of nickel with bromine gas under controlled conditions. For purity control, ensure stoichiometric ratios and use inert atmospheres to prevent oxidation. Post-synthesis, characterization via X-ray diffraction (XRD) and elemental analysis is recommended to confirm composition and hydration state .

Q. How can the acidic nature of this compound be experimentally validated?

- Dissolve NiBr₂ in deionized water and measure the solution pH using a calibrated pH meter. A pH < 7 confirms acidic behavior due to Ni²⁺ hydrolysis.

- Conduct conductivity measurements: Higher ionic mobility compared to neutral salts supports acidic dissociation (Ni²⁺ + 2Br⁻ → [Ni(H₂O)₆]²⁺ + 2Br⁻).

- Compare solubility in acidic vs. neutral solutions; no solubility change in acidic media confirms it is an acidic salt .

Q. What key physical properties of NiBr₂ are critical for experimental design?

- Melting point : 963°C, requiring high-temperature-resistant equipment for melt-phase studies .

- Hygroscopicity : Anhydrous NiBr₂ readily absorbs moisture; store in desiccators or under inert gas .

- Density : 5.098 g/cm³, relevant for gravimetric analysis .

Advanced Research Questions

Q. How does the ionic radius of Ni²⁺ influence the coordination geometry in NiBr₂ complexes?

- The Shannon-Prewitt effective ionic radius of Ni²⁺ (0.69 Å for octahedral coordination) affects ligand bonding distances. In aqueous solutions, Ni²⁺ forms [NiBr(H₂O)₅]⁺ complexes with Ni–Br distances of 2.52–2.58 Å and Ni–OH₂ distances of 2.04–2.05 Å .

- Compare with crystal structures (e.g., TpPh₂NiBr complexes) where ligand distortion and covalency shorten Ni–N bonds (e.g., 1.97–2.07 Å), altering geometry from octahedral to trigonal bipyramidal .

Q. What methodologies resolve contradictions in reported solubility data for NiBr₂?

- Analyze variables such as temperature, ionic strength, and counterion effects. For example, high Br⁻ concentrations in solution increase NiBr₂ solubility due to complexation ([NiBr₄]²⁻ formation) .

- Use techniques like isothermal titration calorimetry (ITC) to quantify solubility thermodynamics or X-ray absorption spectroscopy (XAS) to identify solvated species .

Q. How can the catalytic efficiency of NiBr₂ in cross-coupling reactions be systematically evaluated?

- Design kinetic studies comparing NiBr₂ with NiCl₂ or other Ni salts under identical conditions (e.g., solvent, ligand, temperature).

- Monitor reaction progress via GC-MS or NMR and calculate turnover numbers (TONs). For example, NiBr₂-glyme shows higher activity in certain carbonylations due to improved Lewis acidity .

- Perform Hammett plots to assess electronic effects of substituents on reaction rates .

Q. What experimental approaches characterize the supramolecular interactions in NiBr₂ coordination polymers?

- Single-crystal XRD to determine hydrogen bonding (e.g., N–H⋯Br in [Ni(dpa)TpPh₂]Br) and π-π stacking interactions .

- Hirshfeld surface analysis to quantify intermolecular contacts and thermal gravimetric analysis (TGA) to assess stability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.